
2-(2-Methoxypropan-2-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxypropan-2-yl)oxirane is an organic compound with the molecular formula C6H12O2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Methoxypropan-2-yl)oxirane can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methoxypropene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound .
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the use of catalysts to facilitate the reaction. The catalytic oxidation of alkenes using air or oxygen is a common method. For example, the oxidation of 2-methoxypropene in the presence of a silver catalyst can produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxypropan-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the epoxide ring is opened by nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia or thiols can react under mild conditions to open the epoxide ring
Major Products
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: The products depend on the nucleophile used, resulting in various substituted alcohols
Applications De Recherche Scientifique
2-(2-Methoxypropan-2-yl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes
Mécanisme D'action
The mechanism of action of 2-(2-Methoxypropan-2-yl)oxirane involves the opening of the epoxide ring. This can occur through nucleophilic attack, where a nucleophile attacks the electrophilic carbon atom in the epoxide ring, leading to ring opening and the formation of a new bond. This mechanism is common in many reactions involving epoxides .
Comparaison Avec Des Composés Similaires
2-(2-Methoxypropan-2-yl)oxirane can be compared with other similar epoxides:
cis-2,3-Epoxybutane: Similar in structure but differs in the position of the epoxide ring.
trans-2,3-Epoxybutane: Similar to cis-2,3-epoxybutane but with a different geometric configuration.
1,2-Epoxybutane: Has a different carbon backbone.
1,2,3,4-Diepoxybutane: Contains two epoxide rings.
3,3-Dimethyloxirane: Similar in structure but with different substituents.
These compounds differ in their chemical properties and reactivity, making this compound unique in its applications and reactions.
Propriétés
Numéro CAS |
112176-65-5 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-(2-methoxypropan-2-yl)oxirane |
InChI |
InChI=1S/C6H12O2/c1-6(2,7-3)5-4-8-5/h5H,4H2,1-3H3 |
Clé InChI |
BZCSQFMLNGDSJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)


